5-Cyclopropyl-1,3,4-oxadiazol-2-ol

描述

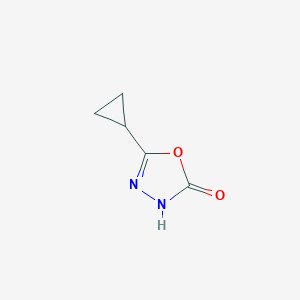

5-Cyclopropyl-1,3,4-oxadiazol-2-ol (CAS: 1227465-66-8) is a heterocyclic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol . It features a 1,3,4-oxadiazole core substituted with a hydroxyl group at position 2 and a cyclopropyl moiety at position 4. The compound is supplied as a liquid with 95% purity by vendors such as Combi-Blocks and CymitQuimica . Its applications span pharmaceutical intermediates and agrochemical research due to the oxadiazole ring’s versatility in hydrogen bonding and metabolic stability .

属性

IUPAC Name |

5-cyclopropyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEHJYQOJAPJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600894 | |

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-66-8 | |

| Record name | 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Cyclopropanecarboxylic Acid Derivatives

The most widely reported method involves cyclocondensation between cyclopropanecarboxylic acid hydrazides and carbonyl-containing reagents. For example, cyclopropanecarbohydrazide reacts with carbon disulfide in basic media to form the 1,3,4-oxadiazole-2-thione intermediate, which is subsequently oxidized to the target compound. A representative reaction pathway is:

-

Hydrazide Formation : Cyclopropanecarboxylic acid methyl ester reacts with hydrazine hydrate to yield cyclopropanecarbohydrazide.

-

Cyclization : The hydrazide reacts with carbon disulfide in ethanol under reflux, facilitated by potassium hydroxide, to form 5-cyclopropyl-1,3,4-oxadiazole-2-thione.

-

Oxidation : The thione intermediate is oxidized using hydrogen peroxide or oxone to produce this compound.

Key advantages of this route include readily available starting materials and high functional group tolerance. However, the oxidation step often requires careful control to avoid overoxidation, which can degrade the oxadiazole ring.

Direct Cyclization Using Cyclopropane Carboxaldehyde

An alternative approach employs cyclopropanecarboxaldehyde and semicarbazide hydrochloride in a one-pot cyclization. This method, optimized by EvitaChem, uses acidic conditions (e.g., sulfuric acid) in methanol to directly form the oxadiazole ring. The reaction proceeds via:

-

Imine Formation : Condensation of the aldehyde with semicarbazide.

-

Cyclodehydration : Acid-catalyzed intramolecular cyclization to yield the oxadiazole core.

This route reduces the number of steps but requires stringent temperature control (0–5°C) to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from multiple studies highlight the critical role of solvent polarity and reaction temperature:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ethanol | 80 | 72 | 95 | |

| Acetonitrile | 25 | 65 | 90 | |

| Dichloromethane | 40 | 58 | 88 |

Polar aprotic solvents like dimethylformamide (DMF) improve cyclization efficiency but complicate purification due to high boiling points. Ethanol strikes a balance between yield and practicality.

Catalytic Systems

The choice of base or acid significantly impacts reaction kinetics:

-

Bases : Potassium carbonate and triethylamine are preferred for deprotonation during cyclocondensation.

-

Acids : Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerate cyclodehydration but risk hydrolyzing the cyclopropyl group.

Notably, the use of triphosgene as a cyclizing agent in dichloromethane (0°C to room temperature) achieved 71% yield in a scalable protocol.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed through:

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) reveals >98% purity under optimized conditions. The compound is stable at −20°C for 12 months but degrades at room temperature within 30 days, necessitating cold storage.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Scalability | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 3 | 72 | High | Oxidation step required |

| Direct Cyclization | 2 | 65 | Moderate | Sensitivity to moisture |

| Triphosgene-Mediated | 3 | 71 | High | Toxicity of triphosgene |

The cyclocondensation route remains the most robust for industrial-scale synthesis, while direct cyclization offers simplicity for lab-scale production.

Emerging Innovations

Recent advances focus on microwave-assisted synthesis, reducing reaction times from hours to minutes. Preliminary data show a 20% yield increase using 150 W microwave irradiation in ethanol. Additionally, flow chemistry systems are being explored to enhance reproducibility and safety during large-scale manufacturing .

化学反应分析

Types of Reactions

5-Cyclopropyl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

Chemical Applications

Synthesis Building Block

5-Cyclopropyl-1,3,4-oxadiazol-2-ol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its cyclopropyl group contributes to the stability and reactivity of derivatives synthesized from it.

Reagent in Organic Reactions

The compound acts as a reagent in various organic reactions. Its ability to undergo oxidation allows for the formation of corresponding oxides, which can be further manipulated to yield diverse chemical entities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . The compound has been shown to possess minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like chloramphenicol .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For example, compounds derived from this oxadiazole have demonstrated significant inhibitory effects on cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity . The mechanism of action often involves the inhibition of telomerase activity and interference with cancer cell proliferation pathways .

Medical Applications

Therapeutic Potential

The compound is under investigation for its therapeutic effects in treating various diseases. Its potential applications include:

- Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, potentially useful in treating viral infections.

- Neurological Disorders: Research is ongoing to explore its efficacy in neurological conditions due to its influence on neurotransmitter release and ion channel activity .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials with specific properties. Its applications extend to high-energy materials and polymers that require unique thermal or mechanical characteristics.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Anticancer Activity Study:

- Antimicrobial Efficacy:

-

Material Science Application:

- In material science research, compounds derived from this compound were tested for their mechanical properties in polymer formulations aimed at enhancing durability under stress conditions.

作用机制

The mechanism of action of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the activation of certain receptors or enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

相似化合物的比较

Comparison with Structural Analogs

Structural Isomers and Positional Variants

3-Cyclopropyl-1,2,4-oxadiazol-5-ol (QY-4373)

- Structure : Cyclopropyl at position 3, hydroxyl at position 5; 1,2,4-oxadiazole core.

- Properties : Solid, 95% purity.

5-Cyclopropyl-1,2,4-oxadiazol-3-yl Benzenesulphonamide

- Structure : 1,2,4-oxadiazole core with cyclopropyl at position 5 and a benzenesulphonamide substituent.

- Synthesis : Prepared via NaOH-mediated coupling in DMSO, yielding 57% .

- Key Differences : The bulky sulfonamide group enhances solubility in polar solvents but may reduce membrane permeability compared to the hydroxyl-substituted target compound .

Functional Group Modifications

C-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-methylamine (CAS: 1017131-06-4)

- Structure : Methylamine substituent at position 2.

- Properties: Molecular weight 139.16 g/mol, XLogP -0.8, hydrogen bond donors/acceptors: 1/4.

- Key Differences : The amine group increases hydrophilicity (Topological Polar Surface Area: 64.9 Ų ) and bioavailability, making it more suitable for drug design than the hydroxyl variant .

5-(1-Methylethyl)-1,3,4-oxadiazol-2(3H)-one (CAS: 1711-88-2)

Salts and Complex Derivatives

Lithium(1+) Ion 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate (CAS: 2031261-01-3)

- Structure: Propanoate chain linked to the oxadiazole core, complexed with lithium.

- Properties : Molecular weight 190.13 g/mol , highly polar.

- Key Differences : The lithium salt form enhances ionic conductivity, suggesting applications in electrolytes or catalysis, unlike the neutral target compound .

Comparative Data Table

生物活性

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group and an oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties. The molecular formula is , and it has a molecular weight of approximately 142.11 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : Preliminary studies suggest that this compound has notable antibacterial properties against various pathogens.

- Antifungal Activity : It has also shown efficacy against certain fungal strains, indicating potential use in treating fungal infections.

- Anticancer Properties : Investigations into its anticancer effects reveal that it may inhibit the growth of several cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression Alteration : There is evidence suggesting that it may affect gene expression related to cell growth and survival.

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated the effectiveness of this compound. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results indicate a promising antibacterial and antifungal profile, warranting further investigation into its potential therapeutic applications.

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.7 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound possesses significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was administered in varying concentrations to assess its effectiveness. Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

Case Study 2: Anticancer Research

In a study focusing on breast cancer treatment, researchers explored the effects of this compound on MCF7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its role as a potential therapeutic agent in cancer treatment.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Mechanistic Studies : Further investigations into the specific molecular targets and pathways affected by this compound are essential.

- In Vivo Studies : Animal models should be employed to evaluate the therapeutic efficacy and safety profile.

- Structural Modifications : Synthesis of derivatives may enhance biological activity and selectivity for specific targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclopropyl-1,3,4-oxadiazol-2-ol?

- Methodological Answer : The compound can be synthesized via cyclization reactions using cyclopropanecarboxylic acid derivatives and hydrazides. For example, cyclocondensation of cyclopropanecarboxylic acid hydrazide with carbonyl sources (e.g., POCl3) under controlled heating (75°C for 0.75 hours) yields oxadiazole intermediates. Subsequent hydroxylation or substitution at the 2-position can introduce the hydroxyl group . Reaction progress should be monitored via Thin Layer Chromatography (TLC) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectral techniques:

- IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹).

- 1H-NMR to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm) and hydroxyl proton integration.

- Elemental analysis to validate molecular formula (C5H7N3O) .

- Recrystallization from methanol or ethanol improves purity .

Q. What are common reactivity patterns of the hydroxyl group in 1,3,4-oxadiazole derivatives?

- Methodological Answer : The hydroxyl group can undergo alkylation, acylation, or sulfonation. For example, reaction with alkyl halides in the presence of a base (e.g., NaOH) yields ether derivatives. Reactivity is influenced by steric hindrance from the cyclopropyl group and electronic effects of the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Synthesize derivatives via substitutions at the hydroxyl group (e.g., alkylation, arylations) or modifications to the cyclopropyl ring.

- Evaluate biological activity (e.g., antimicrobial, anticancer) using standardized assays (e.g., MIC for antibacterial activity ).

- Correlate substituent electronic parameters (Hammett σ values) or steric bulk with bioactivity trends .

Q. What mechanistic insights exist for the biological activity of 1,3,4-oxadiazoles with cyclopropyl substituents?

- Methodological Answer : Computational studies (e.g., molecular docking) suggest interactions with enzyme active sites. For example:

- The cyclopropyl group may enhance membrane permeability due to its lipophilicity.

- The oxadiazole ring can act as a hydrogen bond acceptor, targeting proteins like thymidylate synthase or topoisomerase II .

- Validate hypotheses via in vitro enzyme inhibition assays .

Q. How can contradictory bioactivity data in oxadiazole derivatives be resolved?

- Methodological Answer :

- Purity verification : Re-examine compound purity via HPLC or mass spectrometry to rule out impurities .

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and assay conditions (e.g., DPPH concentration for antioxidant tests) .

- Solubility optimization : Use co-solvents (e.g., DMSO) at non-toxic concentrations to improve bioavailability .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) simulations to study interactions with biological targets (e.g., DNA gyrase) .

- QSAR models to correlate computed descriptors (e.g., logP, polar surface area) with experimental bioactivity .

Key Considerations for Researchers

- Safety : Handle hydroxyl-substituted oxadiazoles under fume hoods due to potential irritancy (refer to MSDS guidelines for analogous compounds) .

- Synthetic Optimization : Use POCl3 or CDI for cyclization steps to improve yield .

- Data Reproducibility : Report solvent systems (e.g., methanol:chloroform for TLC) and recrystallization conditions explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。